2-Acetyl-5-methylthiophene

説明

This compound has been reported in Coffea arabica with data available.

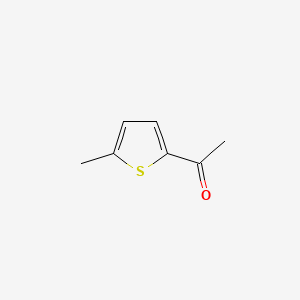

Structure

3D Structure

特性

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSDTJYMDAEEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159932 | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.120-1.130 (20°) | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-74-8 | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-5-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS3I278W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | 2-Acetyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Acetyl-5-methylthiophene chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Acetyl-5-methylthiophene

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an aromatic ketone and a derivative of thiophene (B33073), substituted with an acetyl group at the 2-position and a methyl group at the 5-position.[1] Its chemical structure and key identifiers are detailed below.

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(5-methylthiophen-2-yl)ethanone[1] |

| Synonyms | 2-Methyl-5-acetylthiophene, 5-Methyl-2-acetylthiophene, Methyl 5-methyl-2-thienyl ketone[1][2] |

| CAS Number | 13679-74-8[1][2] |

| Molecular Formula | C₇H₈OS[1][2] |

| SMILES | CC1=CC=C(S1)C(=O)C[1] |

| InChI | 1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1] |

| InChIKey | YOSDTJYMDAEEAZ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid or crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 140.20 g/mol [1] |

| Melting Point | 24-28 °C[3][4] |

| Boiling Point | 232-234 °C at 760 mmHg[3]; 65-67 °C at 1 mmHg |

| Density | 1.106 g/mL at 25 °C[4] |

| Refractive Index | 1.557 - 1.567 at 20 °C[3] |

| Flash Point | 95.56 °C (Closed Cup)[3][5] |

| Water Solubility | 0.63 g/L (Predicted)[6] |

| logP | 1.67 - 2.09 (Predicted)[6][7] |

Synthesis and Experimental Protocols

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of 2-methylthiophene (B1210033). This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent in the presence of a Lewis acid catalyst.

Caption: Friedel-Crafts acylation of 2-methylthiophene.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of an acetylthiophene derivative and is adapted for this compound.[8][9]

Materials:

-

2-Methylthiophene

-

Acetyl chloride (or acetic anhydride)

-

Stannic chloride (SnCl₄) or another suitable Lewis acid

-

Dry benzene (B151609) (solvent)

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride (drying agent)

-

Water

Procedure:

-

In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve 2-methylthiophene and acetyl chloride in dry benzene.

-

Cool the mixture to 0°C using an ice bath.

-

With vigorous stirring, add freshly distilled stannic chloride dropwise to the solution over a period of approximately 40 minutes, maintaining the low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature.

-

Hydrolyze the resulting addition product by slowly adding a mixture of water and concentrated hydrochloric acid.

-

Separate the organic layer (benzene), wash it with water, and then dry it over anhydrous calcium chloride.

-

Remove the benzene and any unreacted starting materials by distillation.

-

The final product, this compound, is then purified by vacuum distillation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.

Caption: A typical workflow for synthesis and analysis.

HPLC Analysis Protocol

A reverse-phase HPLC method can be employed for the separation and analysis of this compound.[7]

Method Parameters:

-

Column: Newcrom R1 or a similar reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[7]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[7]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are available in public databases such as SpectraBase.[1]

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1][2]

-

Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.[1][2]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-acetyl-5-methyl thiophene, 13679-74-8 [thegoodscentscompany.com]

- 4. This compound, 98% | Ottokemi™ [ottokemi.com]

- 5. This compound | 13679-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Showing Compound this compound (FDB011131) - FooDB [foodb.ca]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. georganics.sk [georganics.sk]

Spectroscopic Analysis of 2-Acetyl-5-methylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-5-methylthiophene, a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2]

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.54 | d | 1H | H3 |

| 6.85 | d | 1H | H4 |

| 2.50 | s | 3H | -COCH₃ |

| 2.48 | s | 3H | -CH₃ |

Data sourced from public databases. Solvent and frequency not specified.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 190.5 | C=O |

| 149.8 | C2 |

| 142.8 | C5 |

| 133.5 | C3 |

| 126.5 | C4 |

| 26.2 | -COCH₃ |

| 15.8 | -CH₃ |

Data sourced from public databases.[2] Solvent and frequency not specified.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:[1][3]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Sample Transfer: Transfer the solution to a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument subjects the sample to a strong magnetic field and irradiates it with radiofrequency pulses.[4] The resulting signals are detected, amplified, and recorded.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretch (ketone) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1540, 1420 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1270 | Strong | C-C(=O)-C stretch and deformation |

Data interpreted from typical values for similar structures and publicly available spectra.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is the thin solid film method:[5]

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[5]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[6]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. The instrument passes a beam of infrared light through the sample, and a detector measures the amount of light that is transmitted at each wavelength.

-

Spectrum Generation: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7][8] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[9]

MS Data

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 140 | 77.38 | [M]⁺ (Molecular Ion) |

| 125 | 99.99 | [M - CH₃]⁺ |

| 97 | 45.32 | [M - COCH₃]⁺ |

| 53 | 71.59 | Thiophene fragment |

Data sourced from PubChem, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing a volatile compound like this compound using an electron ionization (EI) mass spectrometer is as follows:[10]

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often after being separated from a mixture by a gas chromatograph.[9]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This process, known as electron ionization, typically removes an electron from the molecule to form a radical cation, known as the molecular ion.[10]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[9]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, a quadrupole, or a time-of-flight tube, separates the ions based on their mass-to-charge (m/z) ratio.[10]

-

Detection: An ion detector records the abundance of ions at each m/z value.

-

Spectrum Generation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mit.edu [web.mit.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 1-(5-methylthiophen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-(5-methylthiophen-2-yl)ethanone, a heterocyclic ketone of interest in chemical synthesis and potentially in drug discovery. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Data

1-(5-methylthiophen-2-yl)ethanone, also known as 2-acetyl-5-methylthiophene, is a solid at room temperature.[1] Its chemical structure consists of a thiophene (B33073) ring substituted with a methyl group at the 5-position and an acetyl group at the 2-position.

Table 1: Physical and Chemical Properties of 1-(5-methylthiophen-2-yl)ethanone

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [1][3] |

| Melting Point | 24-28 °C | [2][3] |

| Boiling Point | 232-234 °C (at 760 mmHg) | [1][2] |

| Density | 1.106 - 1.130 g/mL at 20-25 °C | [1][3] |

| Water Solubility | 1510 mg/L at 25 °C (estimated) | [2] |

| Appearance | Colorless to pale yellow liquid to crystalline powder | [2] |

| Flash Point | 95.56 °C (204.00 °F) | [2] |

| Refractive Index | 1.557 - 1.567 at 20 °C | [1][4] |

| CAS Number | 13679-74-8 | [3] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies representative of the experimental procedures used to determine the key physical properties of organic compounds such as 1-(5-methylthiophen-2-yl)ethanone.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary tube method with a melting point apparatus.[5][6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[6]

-

Sample of 1-(5-methylthiophen-2-yl)ethanone

-

Spatula

-

Thermometer

Procedure:

-

A small amount of the crystalline 1-(5-methylthiophen-2-yl)ethanone is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[7]

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8] A common method for determining the boiling point of a small quantity of liquid is the capillary tube method.[3][9]

Apparatus and Materials:

-

Small test tube or fusion tube[10]

-

Capillary tube (sealed at one end)[10]

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)[10]

-

Sample of 1-(5-methylthiophen-2-yl)ethanone (in liquid form)

Procedure:

-

A small amount (a few milliliters) of liquid 1-(5-methylthiophen-2-yl)ethanone is placed in a small test tube.[1]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube is attached to a thermometer and heated gently in a heating bath.[8]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[11]

Apparatus and Materials:

-

Graduated cylinder or pycnometer[11]

-

Analytical balance[12]

-

Thermometer

-

Sample of 1-(5-methylthiophen-2-yl)ethanone (in liquid form)

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[11]

-

A specific volume of liquid 1-(5-methylthiophen-2-yl)ethanone is carefully transferred into the graduated cylinder or pycnometer. The volume is recorded precisely.[11]

-

The mass of the container with the liquid is then measured.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Aqueous Solubility

The solubility of a compound in a solvent is the maximum amount of the solute that can be dissolved in a given amount of solvent at a specific temperature.

Apparatus and Materials:

-

Small test tubes[13]

-

Vortex mixer or shaker

-

Analytical balance

-

Sample of 1-(5-methylthiophen-2-yl)ethanone

-

Distilled water

Procedure:

-

A small, accurately weighed amount of 1-(5-methylthiophen-2-yl)ethanone (e.g., 25 mg) is placed into a small test tube.[14]

-

A small, measured volume of distilled water (e.g., 0.75 mL) is added in portions.[14]

-

After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[14]

-

Observations are made to determine if the solid has completely dissolved.

-

If the compound dissolves, more solute can be added incrementally until saturation is reached (i.e., no more solute dissolves).

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/L).

Biological and Medicinal Context

While 1-(5-methylthiophen-2-yl)ethanone itself is not a widely studied therapeutic agent, the thiophene nucleus is a significant pharmacophore found in numerous FDA-approved drugs.[15] Thiophene derivatives have been investigated for a broad range of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[15][16] The structural motif of an aryl ketone, as present in this compound, is also a common feature in medicinal chemistry. Therefore, 1-(5-methylthiophen-2-yl)ethanone serves as a valuable building block and starting material for the synthesis of more complex molecules with potential therapeutic applications.[17] The biological activities of its derivatives often depend on the nature and position of other substituents on the thiophene ring.[18]

Caption: General Workflow for Synthesis and Biological Evaluation.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. 2-acetyl-5-methyl thiophene [flavscents.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. 2-acetyl-5-methyl thiophene, 13679-74-8 [thegoodscentscompany.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-(5-Phenylthiophen-2-yl)ethanone | 1665-41-4 | Benchchem [benchchem.com]

- 17. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

2-Acetyl-5-methylthiophene: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylthiophene has emerged as a crucial heterocyclic building block in the field of organic synthesis. Its unique structural features, comprising a reactive acetyl group and an electron-rich thiophene (B33073) ring, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its principal reactions are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key reaction workflows and a significant biological signaling pathway influenced by derivatives of this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds are at the forefront of modern drug discovery and materials science. Among these, thiophene and its derivatives hold a prominent position due to their wide range of biological activities and unique electronic properties. This compound, a readily available and stable compound, serves as an excellent starting material for introducing the 5-methylthiophen-2-yl moiety into larger molecular frameworks. The acetyl group provides a handle for a variety of chemical modifications, including condensations, reductions, and oxidations, allowing for the construction of diverse molecular architectures with significant potential for biological activity and materials applications.

Physicochemical Properties and Spectroscopic Data

This compound is a pale yellow solid or liquid with a characteristic odor. A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| CAS Number | 13679-74-8 |

| Appearance | Colorless to pale yellow liquid or crystalline powder |

| Melting Point | 24-28 °C |

| Boiling Point | 232-234 °C at 760 mmHg |

| Density | 1.106 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.561 |

| ¹H NMR (CDCl₃, δ) | 7.55 (d, 1H), 6.85 (d, 1H), 2.50 (s, 3H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | 190.5, 152.0, 142.5, 132.0, 126.0, 25.5, 15.5 |

| Mass Spectrum (EI) | m/z 140 (M+), 125, 97, 53 |

Key Synthetic Transformations

The reactivity of this compound is dominated by transformations involving the acetyl group and electrophilic substitution on the thiophene ring. This section details the experimental protocols for several key reactions that highlight its utility as a synthetic building block.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a cornerstone reaction for the synthesis of thiophene-containing chalcones. These α,β-unsaturated ketones are of significant interest due to their broad spectrum of biological activities, particularly as anticancer agents.

Figure 1: General workflow for the synthesis of thiophene-containing chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (2E)-1-(5-methylthiophen-2-yl)-3-(phenyl)prop-2-en-1-one

-

To a solution of this compound (1.40 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) in ethanol (B145695) (20 mL) is added a 40% aqueous solution of potassium hydroxide (B78521) (5 mL).

-

The reaction mixture is stirred at room temperature for 24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (B1210297) (7:3).

-

Upon completion, the reaction mixture is poured into crushed ice (50 g) and acidified with 5% aqueous HCl to a pH of ~2.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried in a desiccator.

-

The crude product is purified by recrystallization from ethanol to afford the title chalcone as a crystalline solid.

Table 2: Representative Yields of Chalcones Derived from this compound

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | (2E)-1-(5-methylthiophen-2-yl)-3-(phenyl)prop-2-en-1-one | 85 |

| 4-Chlorobenzaldehyde | (2E)-3-(4-chlorophenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | 88 |

| 4-Methoxybenzaldehyde | (2E)-3-(4-methoxyphenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | 92 |

| 3-Nitrobenzaldehyde | (2E)-1-(5-methylthiophen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | 78 |

Wolff-Kishner Reduction of the Acetyl Group

The reduction of the acetyl group to an ethyl group is a valuable transformation that alters the electronic properties of the thiophene ring, making it more susceptible to electrophilic substitution. The Wolff-Kishner reduction is a robust method for this conversion under basic conditions.[1][2]

Experimental Protocol: Synthesis of 2-Ethyl-5-methylthiophene [1][2]

-

A mixture of this compound (14.0 g, 0.1 mol), 85% hydrazine (B178648) hydrate (B1144303) (15 mL, 0.25 mol), and ethylene (B1197577) glycol (100 mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux for 1 hour to form the hydrazone.

-

After cooling, potassium hydroxide pellets (14.0 g, 0.25 mol) are cautiously added.

-

The mixture is then heated to 190-200 °C, and water and excess hydrazine are distilled off.

-

The reaction is maintained at this temperature for 4 hours, during which nitrogen gas evolves.

-

After cooling, the reaction mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to give 2-ethyl-5-methylthiophene.

Table 3: Yield of Wolff-Kishner Reduction [1][2]

| Starting Material | Product | Yield (%) |

| This compound | 2-Ethyl-5-methylthiophene | 70-91 |

Oxidation to (5-methylthiophen-2-yl)glyoxal

The oxidation of the acetyl group to a glyoxal (B1671930) functionality provides a versatile intermediate for the synthesis of various heterocyclic systems, such as quinoxalines and imidazoles. Selenium dioxide is a common reagent for this transformation.

Figure 2: Simplified mechanism of the Riley oxidation of this compound.

Experimental Protocol: Synthesis of (5-methylthiophen-2-yl)glyoxal

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, a suspension of selenium dioxide (11.1 g, 0.1 mol) in dioxane (100 mL) and water (2 mL) is heated to 50-60 °C until a clear solution is obtained.

-

This compound (14.0 g, 0.1 mol) is added in one portion, and the mixture is refluxed for 4 hours. A red precipitate of selenium metal will form.

-

The hot solution is decanted from the selenium precipitate, and the solvent is removed by distillation under reduced pressure.

-

The residual oil is purified by vacuum distillation to afford (5-methylthiophen-2-yl)glyoxal.

Table 4: Expected Yield for Riley Oxidation

| Starting Material | Product | Yield (%) |

| This compound | (5-methylthiophen-2-yl)glyoxal | 65-75 (estimated) |

Mixed Claisen Condensation

The mixed Claisen condensation with esters lacking α-hydrogens, such as diethyl oxalate (B1200264), provides a route to valuable β-ketoesters. These products are precursors for the synthesis of various heterocyclic compounds, including pyrazoles and isoxazoles.

Experimental Protocol: Synthesis of Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, sodium ethoxide is prepared by cautiously adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL).

-

After all the sodium has reacted, a solution of this compound (14.0 g, 0.1 mol) in diethyl ether (50 mL) is added dropwise.

-

Diethyl oxalate (14.6 g, 0.1 mol) is then added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by pouring it into a mixture of ice (100 g) and concentrated HCl (10 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate.

Table 5: Expected Yield for Mixed Claisen Condensation

| Starting Material | Reagent | Product | Yield (%) |

| This compound | Diethyl oxalate | Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate | 70-80 (estimated) |

Biological Significance and Applications

Derivatives of this compound, particularly chalcones, have garnered significant attention in medicinal chemistry due to their potent biological activities. A prominent application lies in the development of anticancer agents.

Anticancer Activity of Thiophene-Containing Chalcones

Numerous studies have demonstrated that chalcones synthesized from this compound exhibit significant cytotoxic activity against a variety of cancer cell lines.[3][4] The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) through the p53 signaling pathway.

Table 6: In Vitro Anticancer Activity of Representative Chalcones Derived from this compound [3][4]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| (2E)-3-(4-chlorophenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | MCF-7 (Breast) | 11.76 |

| (2E)-3-(4-chlorophenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one | MDA-MB-231 (Breast) | 5.52 |

| (2E)-1-(5-methylthiophen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | HT-29 (Colon) | ~10 |

| (2E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | ~5 |

p53-Mediated Apoptosis Signaling Pathway

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. In many cancers, the p53 pathway is inactivated, often through overexpression of its negative regulators, MDM2 and Bcl-2. Chalcones derived from this compound have been shown to activate the p53 pathway by inhibiting these anti-apoptotic proteins. This leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.

Figure 3: Proposed mechanism of p53-mediated apoptosis induced by thiophene-containing chalcones.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility and the reactivity of its functional groups allow for the straightforward synthesis of a wide range of derivatives, most notably thiophene-containing chalcones with potent anticancer activity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the synthesis of novel bioactive compounds and advanced materials derived from this important heterocyclic precursor. The continued exploration of the synthetic potential of this compound promises to yield new molecules with significant therapeutic and technological applications.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Acetyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-5-methylthiophene, a heterocyclic ketone of interest in flavor chemistry and potentially other fields of research. The document details its discovery, natural occurrence in various food matrices, and the chemical pathways leading to its formation. A significant focus is placed on the analytical methodologies for its identification and quantification, alongside a discussion of the known biological activities of related thiophene (B33073) derivatives. This guide aims to be a foundational resource for professionals engaged in food science, natural product chemistry, and drug development.

Introduction

This compound is a sulfur-containing heterocyclic compound that contributes to the characteristic aroma of certain cooked foods.[1] Its chemical structure, featuring a thiophene ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position, imparts specific organoleptic properties. While primarily recognized as a flavoring agent, the broader class of thiophene-containing molecules has garnered significant attention for a range of biological activities, suggesting potential applications beyond the flavor industry. This guide synthesizes the current knowledge on this compound, from its initial synthesis to its presence in natural products and the analytical techniques employed for its study.

Discovery and Synthesis

The specific historical details of the discovery of this compound are not extensively documented in readily available literature. However, the synthesis of its parent compound, 2-acetylthiophene (B1664040), has a well-established history rooted in the advancements of thiophene chemistry. The pioneering work on the Friedel-Crafts acylation of thiophene in the late 19th and early 20th centuries laid the groundwork for the synthesis of a wide array of acetylated thiophenes.[2] Early methods utilized catalysts like stannic chloride to achieve the acylation of the thiophene ring.[2]

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 2-methylthiophene (B1210033) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.

Natural Occurrence

This compound has been identified as a volatile flavor component in a variety of food products, where it is primarily formed during heat processing through the Maillard reaction. Its presence has been reported in:

-

Coffee: It is a known component of coffee aroma and has been detected in Coffea arabica.[1][3] The roasting process, which involves intense heat, facilitates the Maillard reaction between the coffee beans' inherent sugars and sulfur-containing amino acids, leading to the formation of this and other flavor compounds.

-

Cooked Meat: The compound has been identified in cooked beef and pork liver.[4] The high temperatures used in cooking trigger the Maillard reaction and lipid oxidation, which are key pathways for the generation of a diverse range of flavor molecules, including sulfur-containing heterocycles.

-

Krill: Its presence has also been noted in krill.[4]

While the qualitative presence of this compound in these sources is established, specific quantitative data on its concentration is not extensively available in the current scientific literature.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids upon heating. The formation of sulfur-containing volatile compounds, including thiophenes, is specifically dependent on the presence of sulfur-containing amino acids like cysteine and methionine.

The proposed formation pathway involves several key stages:

-

Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then rearranges to an Amadori or Heyns product.

-

Intermediate Stage: These products undergo enolization and dehydration to form various reactive intermediates, including dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal.

-

Strecker Degradation: The sulfur-containing amino acid (e.g., cysteine) undergoes Strecker degradation in the presence of a dicarbonyl compound, producing hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and a Strecker aldehyde.

-

Final Stage: The reactive intermediates, including H₂S, dicarbonyls, and aldehydes, react to form a variety of heterocyclic compounds. The incorporation of sulfur from H₂S into the carbon backbone derived from the sugar and other intermediates leads to the formation of the thiophene ring.

The following diagram illustrates the logical relationship of the key steps in the Maillard reaction leading to the formation of sulfur-containing flavor compounds like this compound.

Caption: Logical workflow of the Maillard reaction leading to the formation of this compound.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in complex food matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. The following is a generalized protocol based on common methodologies for volatile compound analysis in coffee and meat.

Sample Preparation and Extraction (Headspace Solid-Phase Microextraction - HS-SPME)

HS-SPME is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

Materials:

-

Ground coffee or homogenized cooked meat sample

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with temperature control

-

Magnetic stirrer and stir bars

Procedure:

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a small magnetic stir bar.

-

To enhance the release of volatile compounds from the matrix, add 5 mL of a saturated NaCl solution.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

Place the vial in a heating block or water bath and equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 15-30 minutes) with constant stirring.

-

After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the gas chromatograph injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, or a polar column like DB-WAX)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 250°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

-

Solvent Delay: 3-5 minutes

Identification:

The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

The following diagram outlines the general experimental workflow for the analysis of this compound.

Caption: A generalized experimental workflow for the analysis of this compound.

Biological Activity of Thiophene Derivatives

While specific biological activities for this compound are not well-documented, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These activities are attributed to the unique electronic and structural characteristics of the thiophene ring.

Derivatives of the closely related 2-acetylthiophene have demonstrated potential in several therapeutic areas:

-

Antimicrobial Activity: Thiophene-based compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Effects: Some thiophene derivatives have been shown to inhibit key inflammatory pathways.

-

Anticancer Properties: The thiophene scaffold has been incorporated into novel compounds with demonstrated anticancer activity.[5]

The following diagram illustrates a generalized pathway through which some anti-inflammatory heterocyclic compounds, including potentially thiophene derivatives, may exert their effects by inhibiting the cyclooxygenase (COX) pathway.

Caption: A generalized diagram of the potential inhibition of the cyclooxygenase (COX) pathway by a thiophene derivative.

Conclusion

This compound is a notable flavor compound with a recognized presence in key food items such as coffee and cooked meats. Its formation is intrinsically linked to the Maillard reaction, a fundamental process in food chemistry. While its role as a flavoring agent is established, the full scope of its chemical and biological properties remains an area for further investigation. The analytical protocols outlined in this guide provide a robust framework for its identification and potential quantification. Given the diverse biological activities of the broader thiophene class, future research into the specific effects of this compound could unveil novel applications in pharmacology and other scientific disciplines.

Data Presentation

Table 1: Natural Occurrence of this compound

| Food Matrix | Type of Occurrence | Reference |

| Coffea arabica (Coffee) | Volatile flavor compound | [1][3] |

| Cooked Beef | Volatile flavor compound | [4] |

| Cooked Pork Liver | Volatile flavor compound | [4] |

| Krill | Volatile component | [4] |

Note: Quantitative data on the concentration of this compound in these sources is limited in the available literature.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Odor | Roasted, sweet, nutty |

| Boiling Point | 232-234 °C |

| Melting Point | 24-28 °C |

| Density | ~1.106 g/mL at 25°C |

Data compiled from various chemical databases.

References

- 1. This compound | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

Thermochemical Profile of 2-Acetyl-5-methylthiophene: A Technical Guide

This technical guide provides a comprehensive overview of the experimentally determined thermochemical data for 2-Acetyl-5-methylthiophene. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise energetic data for this compound. This document details the experimental methodologies employed for these measurements and presents the data in a structured format for clarity and comparative analysis.

Core Thermochemical Data

The key thermochemical parameters for this compound (C₇H₈OS) have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's stability and reactivity.

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Phase | Reference Temperature (K) |

| Standard Molar Enthalpy of Combustion | Δc H°m | -3858.7 ± 1.6 | Liquid | 298.15 |

| Standard Molar Enthalpy of Formation | Δf H°m | -157.8 ± 1.8 | Liquid | 298.15 |

| Standard Molar Enthalpy of Vaporization | Δlg H°m | 59.8 ± 0.5 | - | 298.15 |

| Standard Molar Enthalpy of Formation | Δf H°m | -98.0 ± 1.9 | Gas | 298.15 |

Experimental Protocols

The thermochemical data presented in this guide were determined using precise calorimetric techniques. The methodologies for each key experiment are detailed below.

Rotating-Bomb Combustion Calorimetry

The standard molar enthalpy of combustion for this compound was determined using a rotating-bomb combustion calorimeter.

Apparatus: A custom-built, isoperibol, rotating-bomb calorimeter was used for the combustion experiments. The bomb has an internal volume of 0.342 dm³ and is constructed from stainless steel.

Procedure:

-

A sample of this compound (approximately 0.8 g) was placed in a silica (B1680970) crucible.

-

A cotton thread fuse was positioned to ensure ignition.

-

The bomb was flushed and then filled with purified oxygen to a pressure of 3.04 MPa.

-

1 cm³ of deionized water was added to the bomb to ensure a saturated water vapor phase.

-

The calorimeter was filled with a known mass of water, and the system was allowed to reach thermal equilibrium.

-

The sample was ignited by passing an electrical current through a platinum ignition wire.

-

The bomb was rotated to ensure a complete and uniform reaction.

-

The temperature change of the calorimetric system was monitored to a precision of ±10⁻⁴ K.

-

The energy equivalent of the calorimeter was calibrated by the combustion of benzoic acid.

-

The final state of the combustion products was analyzed to ensure complete combustion and to make necessary corrections (e.g., for the formation of nitric and sulfuric acids).

Calvet High-Temperature Microcalorimetry

The standard molar enthalpy of vaporization was determined using a Calvet high-temperature microcalorimeter.

Apparatus: A Setaram HT 1000 Calvet microcalorimeter was employed for these measurements.

Procedure:

-

A small glass ampoule containing a known mass of this compound was placed inside a vacuum-tight, thin-walled glass capillary tube.

-

This assembly was placed within the calorimetric cell at a constant temperature of 298.15 K.

-

The sample was allowed to achieve thermal equilibrium with the surroundings.

-

The ampoule was then broken under a high vacuum, allowing the sample to vaporize.

-

The heat absorbed during the isothermal vaporization process was measured by the microcalorimeter.

-

The enthalpy of vaporization was calculated from the measured heat and the mass of the vaporized sample.

Data Derivation and Visualization

The standard molar enthalpy of formation in the gaseous state is a derived property, calculated from the experimental values of the enthalpies of formation in the liquid phase and the enthalpy of vaporization, according to Hess's Law. The logical flow of this derivation is illustrated in the diagram below.

Caption: Workflow for deriving the gaseous enthalpy of formation.

An In-Depth Technical Guide to the Solubility and Stability of 2-Acetyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 2-Acetyl-5-methylthiophene. Understanding these core physicochemical properties is paramount for its application in research, particularly in drug development where it may serve as a key starting material or intermediate. This document compiles known solubility and stability data, outlines detailed experimental protocols for their determination, and presents logical workflows to guide laboratory investigation.

Core Properties of this compound

This compound is an aromatic ketone and a member of the thiophene (B33073) class of heterocyclic compounds.[1][2] It is recognized for its role as a flavoring agent and has been identified in food products such as coffee.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [3] |

| Molecular Weight | 140.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline powder | [1] |

| Melting Point | 24-28 °C | [3] |

| Boiling Point | 232-234 °C at 760 mmHg | [1] |

| Density | 1.106 g/mL at 25 °C | [3] |

Solubility Profile

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | 1510 mg/L | Estimated | [1] |

| Water | Not Specified | Very slightly soluble | Qualitative | [1] |

| Water | Not Specified | log10ws = -2.36 | Calculated | [4] |

| Ethanol | Not Specified | Soluble | Qualitative | [1] |

It is important to note that for precise formulation and process development, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Stability Profile

This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. However, it exhibits instability in the presence of strong oxidizing agents, acids, and upon exposure to heat.[5] Understanding its degradation pathways is crucial for ensuring its quality and for the development of stable formulations.

General Stability Characteristics

| Condition | Stability | Potential Degradation Products |

| Neutral pH | Generally stable | - |

| Strong Acidic Conditions (pH < 2) | Prone to degradation | Hydrolysis of the acetyl group to yield 5-methyl-2-thiophenecarboxylic acid and acetic acid. |

| Strong Basic Conditions (pH > 10) | Prone to degradation | Hydrolysis of the acetyl group. |

| Oxidizing Agents (e.g., H₂O₂) | Prone to degradation | Oxidation of the thiophene sulfur atom to form sulfoxides or sulfones. |

| Heat | Prone to degradation | Thermal decomposition. |

| Light | Potentially unstable | Photodegradation. |

Note: The potential degradation products listed are based on the known reactivity of the related compound, 2-acetylthiophene, and require experimental confirmation for this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide methodologies adapted from established procedures for similar compounds.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, cease agitation and allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocol is based on studies of the closely related 2-acetylthiophene.

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 M hydrochloric acid).

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples at various time points for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a temperature-controlled oven (e.g., 80 °C).

-

At specified time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw samples from both the exposed and control solutions at various time points for analysis.

-

-

Analysis of Stressed Samples:

-

All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

-

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 30 °C

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and potential pathways relevant to the study of this compound.

This guide serves as a foundational resource for researchers working with this compound. While it consolidates the currently available information, it also highlights the need for further experimental work to fully characterize its solubility in a broader range of organic solvents and to definitively identify its degradation products under various stress conditions. Such data will be invaluable for the advancement of its application in drug discovery and development.

References

Methodological & Application

Application Note: Friedel-Crafts Acylation of 2-Methylthiophene for the Synthesis of Key Pharmaceutical Intermediates

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This application note provides a detailed protocol for the Friedel-Crafts acylation of 2-methylthiophene (B1210033), a critical reaction for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol outlines the reaction of 2-methylthiophene with an acylating agent in the presence of a Lewis acid catalyst. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to performing this transformation efficiently and safely.

Introduction

Thiophene (B33073) derivatives are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. Specifically, acylated 2-methylthiophenes, such as 2-acetyl-5-methylthiophene, serve as crucial building blocks in the synthesis of numerous pharmaceutical compounds. The Friedel-Crafts acylation provides a direct and effective method for the preparation of these valuable intermediates.[1] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid, such as aluminum chloride or stannic chloride, as a catalyst.[2][3] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich thiophene ring. The methyl group on the thiophene ring directs the incoming acyl group primarily to the 5-position due to steric and electronic effects.

Data Presentation

The following table summarizes various conditions and reported yields for the Friedel-Crafts acylation of thiophene, which serves as a close model for the acylation of 2-methylthiophene. These examples highlight the impact of different catalysts, acylating agents, and reaction conditions on the outcome of the transformation.

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophene | Acetyl Chloride | Stannic Chloride | Benzene (B151609) | 0 | 1 | 79-83 | [4] |

| Thiophene | Acetic Anhydride | Zinc Chloride | None | 120-125 | 4 | 68 | [5] |

| Thiophene | Acetic Anhydride | Zinc Bromide | None | 106-119 (reflux) | 4 | Not specified | [5] |

| Thiophene | Acetic Anhydride | Glauconite | None | 87-95 (reflux) | 6 | 50 | [6] |

| Thiophene | Acetic Anhydride | Hβ zeolite | None | 60 | Not specified | 98.6 |

Experimental Protocol

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 2-methylthiophene with acetyl chloride and stannic chloride as the catalyst. This procedure is adapted from a well-established method for the acylation of thiophene.[4]

Materials:

-

2-Methylthiophene

-

Acetyl chloride

-

Stannic chloride

-

Dry benzene

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride

-

Water

-

500 mL three-necked round-bottomed flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Calcium chloride drying tube

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a stirrer, a dropping funnel, a thermometer, and a calcium chloride drying tube, combine 0.2 moles of 2-methylthiophene and 0.2 moles of acetyl chloride in 200 mL of dry benzene.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: With efficient stirring, add 0.2 moles of freshly distilled stannic chloride dropwise from the dropping funnel over approximately 40 minutes, maintaining the reaction temperature at 0°C. A colored precipitate will form during the addition.

-

Reaction: After the complete addition of stannic chloride, remove the ice bath and continue to stir the reaction mixture for an additional hour at room temperature.

-

Hydrolysis: Carefully hydrolyze the reaction mixture by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer, wash it with 25 mL of water, and then dry it over anhydrous calcium chloride.

-

Purification: Remove the benzene and any unreacted starting materials by distillation through a short fractionating column. The desired product, this compound, is then purified by vacuum distillation.

Mandatory Visualizations

Experimental Workflow Diagram```dot

Caption: Generalized mechanism of Friedel-Crafts acylation on 2-methylthiophene.

References

- 1. This compound | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. DSpace [open.bu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Chalcones using 2-Acetyl-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by an open-chain α,β-unsaturated ketone scaffold, are pivotal precursors in the biosynthesis of flavonoids and serve as versatile intermediates for synthesizing various heterocyclic compounds. Thiophene-containing chalcones, in particular, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of chalcones derived from 2-acetyl-5-methylthiophene via the Claisen-Schmidt condensation with various aromatic aldehydes. The methodologies, quantitative data, and workflow diagrams presented herein are intended to be a comprehensive resource for researchers engaged in the synthesis and development of novel therapeutic agents.

I. General Reaction Scheme

The synthesis of chalcones from this compound is efficiently achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction facilitates the formation of a carbon-carbon bond between the α-carbon of the this compound and the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the target chalcone (B49325).

Caption: General reaction for chalcone synthesis.

II. Detailed Experimental Protocols

This protocol outlines a standard procedure for the synthesis of (E)-1-(5-methylthiophen-2-yl)-3-(aryl)prop-2-en-1-one derivatives.

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Ethyl Acetate (for recrystallization)

-

Hexane (for recrystallization)

-

Silica Gel G (for Thin Layer Chromatography)

-

TLC Mobile Phase: Benzene:Ethyl Acetate (8:2) or Hexane:Ethyl Acetate (7:3)

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

-

Melting point apparatus

-

NMR Spectrometer

-

Mass Spectrometer

-

FT-IR Spectrometer

Procedure:

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in an appropriate volume of ethanol (e.g., 20-40 mL per 0.01 mol).

-

Catalyst Addition: To this stirred solution, slowly add an aqueous solution of a strong base, such as 40-60% KOH or NaOH (e.g., 4-10 mL per 0.01 mol), dropwise at room temperature.[1]

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours.[2]

-